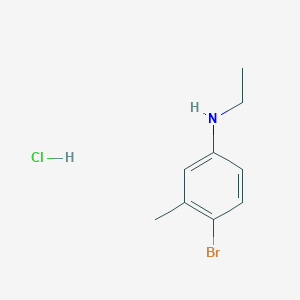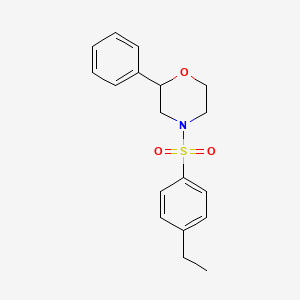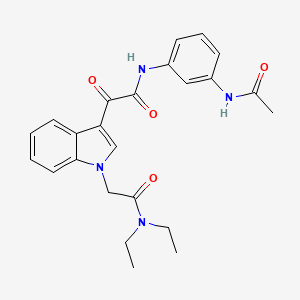
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Carcinogenic Potential and Protective Effects
- Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid, a relative of the compound , have been extensively used as herbicides. Epidemiologic studies suggest potential associations with certain types of cancers like non-Hodgkins lymphoma, Hodgkin’s disease, leukemia, and soft-tissue sarcoma. However, toxicological studies in rodents show no evidence of carcinogenicity, and regulatory agencies worldwide consider these compounds as not likely to be carcinogenic or unclassifiable as to carcinogenicity. The systematic review by Stackelberg et al. (2013) evaluates epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies with respect to key cellular events noted in disease etiology. The combined evidence does not support a genotoxic mode of action for these compounds (Stackelberg, 2013).
- The antigenotoxic effect of vitamin C against a similar compound, 2,4 Dichlorophenoxy acetic acid, was studied by Kamel (2017). The research indicates that vitamin C can have a protective effect against the genotoxicity of these compounds, suggesting that dietary supplementation of vitamin C might be beneficial for populations exposed to such herbicides (Kamel, 2017).
Herbicide Activity and Environmental Impact
- Chlorophenoxy compounds are widely used in agricultural and urban settings to control pests. The analysis by Zuanazzi et al. (2020) summarizes the data on 2,4-D toxicology and mutagenicity, indicating a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones. The findings suggest future research directions in molecular biology, gene expression, exposure assessment in bioindicators, and pesticide degradation studies (Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
- The study by Werner et al. (2012) reviews the sorption experiments of 2,4-D and other phenoxy herbicides, highlighting that soil organic matter and iron oxides are relevant sorbents for these compounds. This study provides insights into the environmental impact and behavior of these herbicides in different soil conditions (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-1-2-16(15(20)9-14)26-12-18(25)23-10-13-3-7-24(8-4-13)17-11-21-5-6-22-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQUHQSYHOACQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)





![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)
![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)
![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)



![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)